![molecular formula C12H24Cl2N2O2 B13474234 (2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride](/img/structure/B13474234.png)
(2R)-1'-methyl-[1,4'-bipiperidine]-2-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a bipiperidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4’-bipiperidine with methylating agents under controlled conditions to introduce the methyl group at the desired position. The carboxylic acid group is then introduced through a series of reactions involving oxidation and subsequent functional group transformations. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipiperidine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bipiperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with specific functionalities.
Mécanisme D'action
The mechanism of action of (2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The bipiperidine core can interact with various receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4’-Bipiperidine: A closely related compound with a similar core structure but lacking the methyl and carboxylic acid groups.
4,4’-Bipiperidine dihydrochloride: Another related compound with a different substitution pattern on the bipiperidine core.
Pipamperone hydrochloride: A compound with a bipiperidine core used in the treatment of schizophrenia.
Uniqueness
(2R)-1’-methyl-[1,4’-bipiperidine]-2-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H24Cl2N2O2 |
|---|---|
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
(2R)-1-(1-methylpiperidin-4-yl)piperidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C12H22N2O2.2ClH/c1-13-8-5-10(6-9-13)14-7-3-2-4-11(14)12(15)16;;/h10-11H,2-9H2,1H3,(H,15,16);2*1H/t11-;;/m1../s1 |
Clé InChI |
HRVYNRGKQFTDCR-NVJADKKVSA-N |
SMILES isomérique |
CN1CCC(CC1)N2CCCC[C@@H]2C(=O)O.Cl.Cl |
SMILES canonique |
CN1CCC(CC1)N2CCCCC2C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



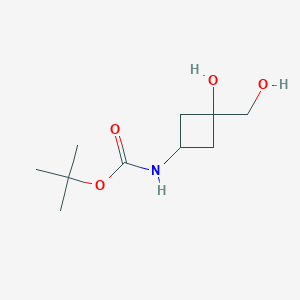



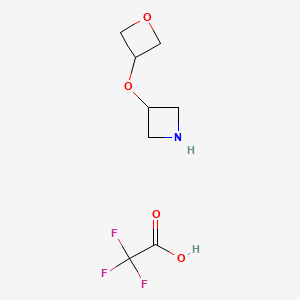

![2-{Spiro[5.5]undecan-3-yl}ethan-1-amine hydrochloride](/img/structure/B13474189.png)
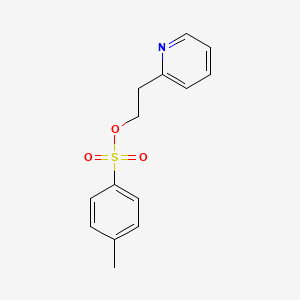
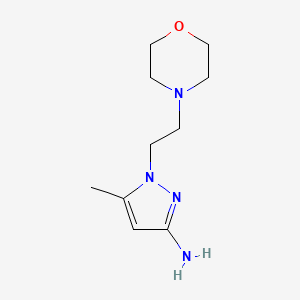
![tert-butyl N-[2-(hydroxymethyl)-6-oxaspiro[3.4]octan-2-yl]carbamate](/img/structure/B13474199.png)
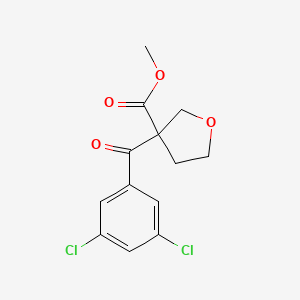

![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
